盐酸匹莫苯丹

描述

盐酸匹莫苯丹是一种苯并咪唑-哒嗪酮衍生物,以其正性肌力作用和血管扩张作用而闻名。 它主要用于兽医治疗犬的心力衰竭,特别是患有粘液性二尖瓣脱垂或扩张性心肌病的犬 。 盐酸匹莫苯丹作为钙敏化剂和磷酸二酯酶3的选择性抑制剂,使其成为一种独特的有效治疗选择 .

科学研究应用

盐酸匹莫苯丹具有广泛的科学研究应用,包括:

化学: 它被用作研究钙敏化和磷酸二酯酶抑制效应的模型化合物。

生物学: 研究人员使用盐酸匹莫苯丹来研究其对细胞过程的影响,尤其是与钙信号传导和肌肉收缩相关的过程。

医学: 盐酸匹莫苯丹被广泛研究用于其在治疗心力衰竭和其他心血管疾病方面的治疗潜力。

工业: 盐酸匹莫苯丹用于开发新的药物和兽医药物.

作用机制

盐酸匹莫苯丹通过两种主要机制发挥其作用:

生化分析

Biochemical Properties

Pimobendan hydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. It primarily inhibits phosphodiesterase 3 (PDE3), leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP activates protein kinase A (PKA), which subsequently phosphorylates multiple target proteins, including calcium channels in the plasma membrane . Additionally, pimobendan hydrochloride sensitizes cardiac troponin C to calcium, enhancing the contractility of cardiac muscle .

Cellular Effects

Pimobendan hydrochloride exerts significant effects on various cell types and cellular processes. In cardiomyocytes, it enhances calcium sensitivity and inhibits PDE3, leading to increased intracellular calcium levels and improved myocardial contractility . In pancreatic β-cells, pimobendan hydrochloride augments glucose-induced insulin release by directly sensitizing the intracellular calcium-sensitive exocytotic mechanism . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating cAMP levels and activating PKA .

Molecular Mechanism

The molecular mechanism of pimobendan hydrochloride involves several key interactions. It binds to and inhibits PDE3, preventing the breakdown of cAMP. The increased cAMP levels activate PKA, which phosphorylates calcium channels, enhancing calcium influx into cells . Pimobendan hydrochloride also sensitizes cardiac troponin C to calcium, increasing the binding efficiency of calcium ions during systole . These actions collectively improve myocardial contractility and reduce afterload by causing peripheral vasodilation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pimobendan hydrochloride change over time. The compound is known for its rapid onset of action, with significant pharmacodynamic effects observed within minutes of administration . Its stability and degradation over time can influence its long-term effects on cellular function. Studies have shown that pimobendan hydrochloride undergoes degradation when exposed to acidic, basic, oxidative, thermal, and photodegradation conditions . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with sustained improvements in cardiac function and reduced rehospitalization rates in heart failure patients .

Dosage Effects in Animal Models

The effects of pimobendan hydrochloride vary with different dosages in animal models. In dogs with congestive heart failure, pimobendan hydrochloride has been shown to improve cardiac biomarkers and reduce left ventricular size at therapeutic doses . At higher doses, adverse effects such as gastrointestinal disturbances, lethargy, and difficulty breathing have been reported . Threshold effects have also been observed, with significant improvements in cardiac function and exercise tolerance at specific dosage levels .

Metabolic Pathways

Pimobendan hydrochloride is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2 . The major metabolite, O-desmethyl-pimobendan, retains pharmacological activity and contributes to the overall effects of the compound . The metabolic pathways of pimobendan hydrochloride also involve interactions with various cofactors and enzymes, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of pimobendan hydrochloride within cells and tissues are facilitated by various transporters and binding proteins. The compound exhibits a large volume of distribution, indicating extensive tissue uptake . It is transported across cell membranes and distributed to target tissues, including the heart and vascular system . The localization and accumulation of pimobendan hydrochloride within specific tissues are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

Pimobendan hydrochloride exhibits specific subcellular localization, which affects its activity and function. In cardiomyocytes, it localizes to the sarcoplasmic reticulum and myofibrils, where it sensitizes cardiac troponin C to calcium . In pancreatic β-cells, it enhances insulin release by sensitizing the calcium-sensitive exocytotic apparatus . The subcellular localization of pimobendan hydrochloride is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles .

准备方法

盐酸匹莫苯丹的合成涉及多个步骤。其合成中的关键中间体之一是4-(4-氯苯基)-3-甲基-4-氧代丁酸。 该中间体通过1-(4-氯苯基)丙烷-1-酮与乙醛酸的缩合和脱羧反应,然后进行还原制备 。 最后一步涉及在受控条件下将中间体与适当的试剂反应生成盐酸匹莫苯丹 .

盐酸匹莫苯丹的工业生产方法通常涉及使用异丙醇和甲醇等有机溶剂。 该工艺旨在确保最终产品的高纯度和高产率 .

化学反应分析

盐酸匹莫苯丹会经历各种化学反应,包括:

氧化: 此反应涉及添加氧气或去除氢。常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 此反应涉及添加氢气或去除氧气。常见的还原剂包括氢化锂铝和硼氢化钠。

取代: 此反应涉及用另一个原子或原子团取代一个原子或原子团。常见的试剂包括卤素和亲核试剂。

这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,盐酸匹莫苯丹的氧化可能导致形成各种氧化的衍生物,而还原可能产生该化合物的还原形式 .

相似化合物的比较

盐酸匹莫苯丹在其双重作用机制方面是独特的,它结合了钙敏化和磷酸二酯酶抑制。类似的化合物包括:

米力农: 一种磷酸二酯酶抑制剂,具有正性肌力作用,但缺乏钙敏化特性。

多巴胺: 一种β-肾上腺素能激动剂,可增加心肌收缩力,但不抑制磷酸二酯酶。

属性

IUPAC Name |

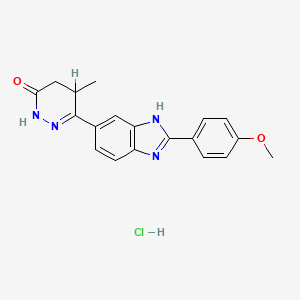

3-[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2.ClH/c1-11-9-17(24)22-23-18(11)13-5-8-15-16(10-13)21-19(20-15)12-3-6-14(25-2)7-4-12;/h3-8,10-11H,9H2,1-2H3,(H,20,21)(H,22,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLOGBZTFKPHDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046804 | |

| Record name | Pimobendan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77469-98-8, 610769-04-5 | |

| Record name | Pimobendan hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077469988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimobendan hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610769045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimobendan hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIMOBENDAN HYDROCHLORIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/752ZS7A5LC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PIMOBENDAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7595Q8C89H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Iodo-8-methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1600811.png)

![Imidazo[1,2-A]pyridine-2-carboxamide](/img/structure/B1600823.png)